Germanium-74

説明

Germanium-74 is a stable isotope of the element germanium, which is a metalloid with the atomic number 32. This compound has a natural abundance of approximately 36.5% among the naturally occurring isotopes of germanium . Germanium itself is a lustrous, hard, grayish-white element that is chemically similar to its group neighbors, silicon and tin . It is widely used in various technological applications due to its semiconductor properties.

準備方法

Synthetic Routes and Reaction Conditions: Germanium-74 can be isolated from germanium-containing minerals such as argyrodite, germanite, and renierite . The extraction process typically involves the following steps:

Crushing and Grinding: The ore is crushed and ground to liberate the germanium-containing minerals.

Roasting: The ground ore is roasted in the presence of oxygen to convert germanium sulfide to germanium dioxide.

Leaching: The roasted ore is leached with sulfuric acid to dissolve germanium dioxide.

Purification: The leachate is purified through solvent extraction or ion exchange to isolate germanium.

Reduction: Germanium dioxide is reduced to elemental germanium using hydrogen or carbon.

Industrial Production Methods: In industrial settings, germanium is often recovered as a by-product of zinc and copper smelting. The flue dust from these processes contains germanium, which is then extracted and purified using hydrometallurgical techniques .

Types of Reactions:

Reduction: Germanium dioxide can be reduced to elemental germanium using reducing agents such as hydrogen or carbon.

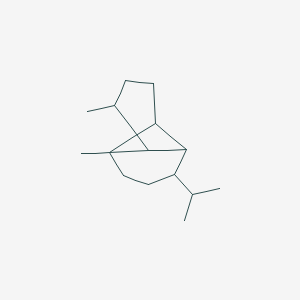

Substitution: Germanium can form organometallic compounds by reacting with organic ligands, such as in the formation of germylene complexes.

Common Reagents and Conditions:

Oxidation: Oxygen gas at elevated temperatures.

Reduction: Hydrogen gas or carbon at high temperatures.

Substitution: Organic ligands in the presence of a suitable base or solvent like tetrahydrofuran.

Major Products:

Oxidation: Germanium dioxide (GeO2).

Reduction: Elemental germanium.

Substitution: Organogermanium compounds.

科学的研究の応用

Germanium-74 has a wide range of applications in scientific research and industry:

Semiconductor Detectors: this compound is used in high-purity germanium detectors for gamma-ray spectroscopy due to its excellent resolution and efficiency.

Optoelectronics: Germanium is used in the production of infrared optics and fiber optics, enhancing the transmission of light signals.

Catalysis: Germanium dioxide is used as a catalyst in the production of polyethylene terephthalate (PET) plastics.

作用機序

The mechanism by which germanium-74 exerts its effects varies depending on its application:

Immune Activation: Organic germanium compounds can enhance the immune system by increasing the activity of natural killer cells and activating immunoglobulins and cytokines.

Semiconductor Properties: Germanium’s ability to act as a semiconductor is due to its electronic band structure, which allows it to efficiently conduct electricity under certain conditions.

類似化合物との比較

Germanium-74 can be compared with other isotopes of germanium and similar elements in the carbon group:

Germanium-70, Germanium-72, Germanium-73, and Germanium-76: These isotopes have different natural abundances and nuclear properties but share similar chemical behavior.

Silicon and Tin: Both elements are chemically similar to germanium and are used in semiconductor applications.

Uniqueness: this compound’s high natural abundance and stable nature make it particularly valuable for use in high-purity germanium detectors and other specialized applications .

特性

IUPAC Name |

germanium-74 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ge/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNPVGFCGXDBREM-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Ge] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[74Ge] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ge | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164522 | |

| Record name | Germanium, isotope of mass 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

73.9211778 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15034-59-0 | |

| Record name | Germanium, isotope of mass 74 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015034590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Germanium, isotope of mass 74 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。